molecular formula C14H17N3O3S2 B5751042 N-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide

N-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No.: B5751042
M. Wt: 339.4 g/mol
InChI Key: OEIRVOVJVCFESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has gained attention due to its unique properties and potential benefits in various fields of study.

Mechanism of Action

The mechanism of action of N-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been reported to modulate the expression of certain genes and proteins, which may contribute to its various biological activities.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. It has also been reported to exhibit anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Moreover, it has been reported to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Moreover, it exhibits a wide range of biological activities, which makes it a versatile compound for various experiments. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide. One direction is to further investigate its potential applications in the treatment of various diseases, such as diabetes and Alzheimer's disease. Another direction is to study its potential use as a drug carrier for various drugs. Moreover, further studies are needed to fully understand its mechanism of action and to optimize its biological activities.

Synthesis Methods

The synthesis of N-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-furylacetonitrile in the presence of ethyl chloroformate and triethylamine. The resulting product is then treated with carbon disulfide and ethylamine to obtain the final compound. This method has been reported in the literature and has been used by several researchers to synthesize this compound.

Scientific Research Applications

N-ethyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and antimicrobial activities. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease. Moreover, it has been reported to have potential applications in the field of drug delivery, as it can act as a carrier for various drugs.

Properties

IUPAC Name

1-[4-(ethylsulfamoyl)phenyl]-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-2-16-22(18,19)13-7-5-11(6-8-13)17-14(21)15-10-12-4-3-9-20-12/h3-9,16H,2,10H2,1H3,(H2,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIRVOVJVCFESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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